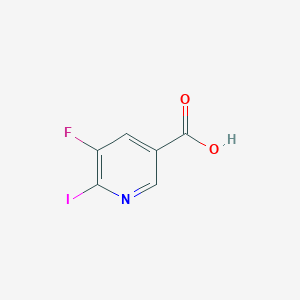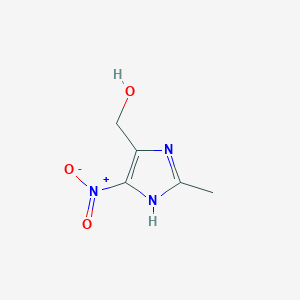
(2-methyl-4-nitro-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-4-nitro-1H-imidazol-5-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 2-position, a nitro group at the 4-position, and a hydroxymethyl group at the 5-position of the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-4-nitro-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of 2-hydroxymethylimidazole: This is achieved by reacting imidazole with methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-methyl-4-nitro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-methyl-4-nitro-1H-imidazol-5-yl)carboxylic acid.
Reduction: Formation of (2-methyl-4-amino-1H-imidazol-5-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-methyl-4-nitro-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-methyl-4-nitro-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. The nitro group can undergo reduction to form reactive intermediates that damage cellular components.
Comparación Con Compuestos Similares
Comparison:
- Structural Differences: While these compounds share the imidazole core and nitro group, they differ in the position and type of substituents.
- Unique Properties: (2-methyl-4-nitro-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the hydroxymethyl group at the 5-position allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(2-methyl-5-nitro-1H-imidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-3-6-4(2-9)5(7-3)8(10)11/h9H,2H2,1H3,(H,6,7) |
Clave InChI |
TYXQLQPOUBRWLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)


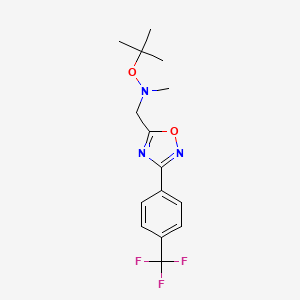
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
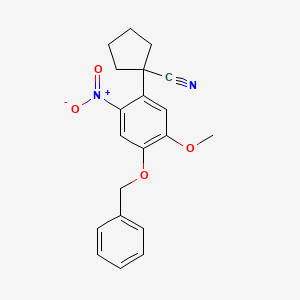

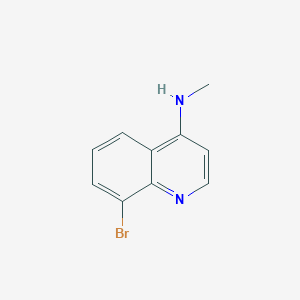
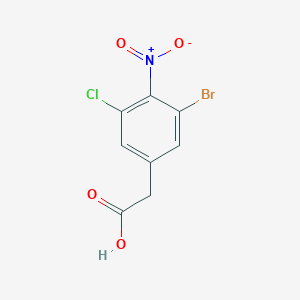

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
